molecular formula C25H40N2O6 B14507015 2,6-Dinitro-4-(nonan-4-YL)phenyl decanoate CAS No. 63713-11-1

2,6-Dinitro-4-(nonan-4-YL)phenyl decanoate

Cat. No.: B14507015
CAS No.: 63713-11-1
M. Wt: 464.6 g/mol
InChI Key: WCAQOHGNODTHLA-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate is a chemical compound belonging to the class of esters. It is characterized by the presence of two nitro groups and a nonyl group attached to a phenyl ring, which is further esterified with decanoic acid. This compound is known for its applications in various fields, including agriculture and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate typically involves the esterification of 2,6-dinitro-4-(nonan-4-yl)phenol with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the phenol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 2,6-diamino-4-(nonan-4-yl)phenyl decanoate.

    Substitution: Formation of 2,6-dinitro-4-(nonan-4-yl)phenol and decanoic acid.

Scientific Research Applications

2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate involves the disruption of cellular processes in target organisms. The nitro groups in the compound can interfere with oxidative phosphorylation by uncoupling the proton gradient across the mitochondrial membrane, leading to the inhibition of ATP synthesis. This results in the disruption of energy production and ultimately causes cell death in target organisms.

Comparison with Similar Compounds

2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester structure, which imparts distinct physicochemical properties and biological activities compared to other dinitrophenyl compounds.

Properties

CAS No.

63713-11-1

Molecular Formula

C25H40N2O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2,6-dinitro-4-nonan-4-ylphenyl) decanoate

InChI

InChI=1S/C25H40N2O6/c1-4-7-9-10-11-12-14-17-24(28)33-25-22(26(29)30)18-21(19-23(25)27(31)32)20(15-6-3)16-13-8-5-2/h18-20H,4-17H2,1-3H3

InChI Key

WCAQOHGNODTHLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(CCC)CCCCC)[N+](=O)[O-]

Origin of Product

United States

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